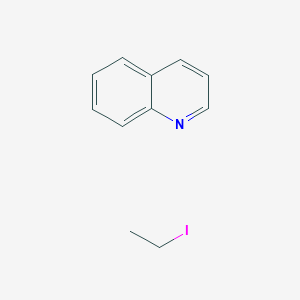
DIETHYLENE GLYCOL, DIESTER with BUTYLPHTHALATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylene glycol, diester with butylphthalate is a chemical compound formed by the esterification of diethylene glycol and butylphthalate. This compound is known for its applications in various industries, including plastics, cosmetics, and pharmaceuticals. It is a type of phthalate ester, which is commonly used as a plasticizer to enhance the flexibility and durability of plastic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylene glycol, diester with butylphthalate typically involves the esterification reaction between diethylene glycol and butylphthalate. This reaction can be catalyzed by either homogeneous or heterogeneous catalysts. Commonly used catalysts include sulfuric acid and polymer-based catalysts such as Amberlyst . The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves heating the reactants in the presence of a catalyst to achieve the desired esterification. The reaction conditions, such as temperature, catalyst concentration, and reaction time, are optimized to maximize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethylene glycol, diester with butylphthalate undergoes various chemical reactions, including esterification, hydrolysis, and transesterification. These reactions are influenced by the presence of catalysts and the reaction conditions.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or polymer-based catalysts are used.
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include diethylene glycol, butylphthalate, and various intermediate esters depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethylene glycol, diester with butylphthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the manufacturing of cosmetics, personal care products, and other consumer goods.
Mechanism of Action
The mechanism of action of diethylene glycol, diester with butylphthalate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, enhancing their flexibility and durability. The compound’s ester bonds can undergo hydrolysis, releasing diethylene glycol and butylphthalate, which can further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Glycol distearate: Another diester compound used in cosmetics and personal care products.
Diethylene glycol distearate: Similar in structure but used primarily as a lubricant in various industrial applications.
Uniqueness
Diethylene glycol, diester with butylphthalate is unique due to its specific esterification with butylphthalate, which imparts distinct properties such as enhanced flexibility and durability in plastic products. Its applications in both industrial and scientific research settings further highlight its versatility and importance .
Properties
CAS No. |
7483-25-2 |
|---|---|
Molecular Formula |
C28H34O9 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-O-[2-[2-(2-butoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-butyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H34O9/c1-3-5-15-34-25(29)21-11-7-9-13-23(21)27(31)36-19-17-33-18-20-37-28(32)24-14-10-8-12-22(24)26(30)35-16-6-4-2/h7-14H,3-6,15-20H2,1-2H3 |
InChI Key |
QOHGWJJKTCUFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOC(=O)C2=CC=CC=C2C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


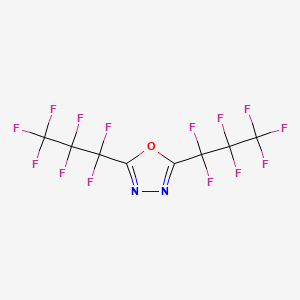
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
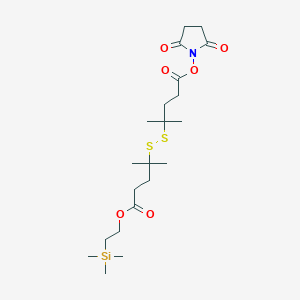
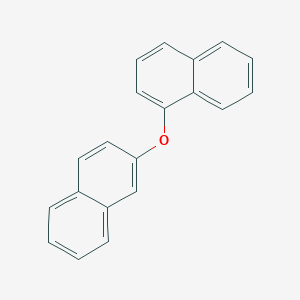
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
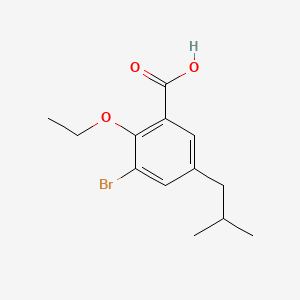
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
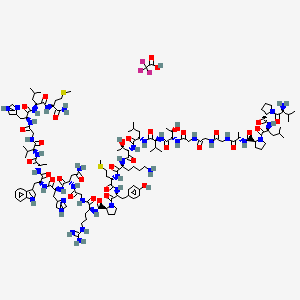
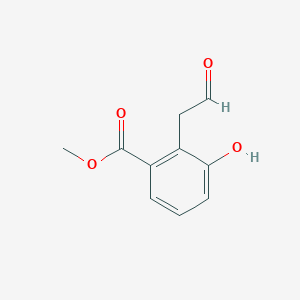
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)

